2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core with a 2-aminophenylthio substituent, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the quinazolinone core.
Scientific Research Applications
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound of the quinazolinone family, known for its broad range of biological activities.
2-Phenylquinazolin-4(3H)-one: A derivative with a phenyl substituent, also exhibiting diverse biological activities.
4(3H)-Quinazolinone derivatives: Various derivatives with different substituents on the quinazolinone core, each with unique biological properties.
Uniqueness
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one is unique due to the presence of the 2-aminophenylthio substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-aminophenyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-11-6-2-4-8-13(11)20-9-14-17-12-7-3-1-5-10(12)15(19)18-14/h1-8H,9,16H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSKQZDYJCAFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.